Octadecanoic acid, commonly known as stearic acid, is a long-chain saturated fatty acid with the chemical formula . It is characterized by an aliphatic tail consisting of 18 carbon atoms and is widely found in both animal and vegetable fats. This compound plays significant roles in various biological processes and industrial applications.
Octadecanoic acid is primarily derived from natural sources, including animal fats such as beef tallow and sheep fat, as well as vegetable oils like cocoa butter and shea butter. It is also synthesized through metabolic processes in the human body from carbohydrates via fatty acid synthesis pathways.
Octadecanoic acid belongs to the class of lipids, specifically categorized under fatty acids. It is classified as a long-chain fatty acid due to its aliphatic structure containing 18 carbon atoms. The compound is recognized for its bifunctional character, possessing both hydrophobic and hydrophilic properties that facilitate its use in various applications.
Octadecanoic acid can be synthesized through several methods:
The production of octadecanoic acid through saponification typically yields a mixture of stearic and palmitic acids, which can be further purified through fractional distillation. The commercial availability of this fatty acid often includes both pure forms and mixtures with other saturated fatty acids.
The molecular structure of octadecanoic acid consists of a straight-chain hydrocarbon with a carboxylic acid functional group at one end. The structural formula can be represented as:
This indicates that the molecule has a terminal methyl group () and a carboxylic group ().
Octadecanoic acid undergoes several typical reactions associated with saturated carboxylic acids:
The esterification reaction can be catalyzed by acids, leading to various esters that have applications in food additives, emulsifiers, and surfactants.
Octadecanoic acid has diverse applications across various fields:
(213C)octadecanoic acid, more commonly recognized as isotopically labelled stearic acid (18:0), is synthesized in eukaryotic systems through a conserved multienzyme pathway. The process initiates with de novo lipogenesis, where acetyl-CoA carboxylase (ACC) catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA. This rate-limiting step commits carbon flux toward fatty acid synthesis [1] [6]. The fatty acid synthase (FAS) complex subsequently executes a recursive sequence of condensation, reduction, dehydration, and reduction reactions, extending the acyl chain by two carbons per cycle. Each elongation cycle consumes 1 acetyl-CoA, 1 malonyl-CoA, and 2 NADPH molecules, with palmitoyl-CoA (16:0) serving as the primary FAS product [5] [6].
Stearic acid (18:0) biosynthesis requires an additional elongation step mediated by endoplasmic reticulum-associated enzymes. The elongation cycle involves:
A critical regulatory node involves stearoyl-CoA desaturase (SCD), which converts stearic acid to oleic acid (18:1Δ9). The isotopic label in (213C)octadecanoic acid enables tracking of this metabolic partitioning. Eukaryotic stearic acid production is dynamically regulated by nutritional status via the energy sensor AMP-activated protein kinase (AMPK), which phosphorylates and inhibits ACC, thereby modulating flux through the pathway [1].
Table 1: Enzymatic Machinery for Eukaryotic Stearic Acid Biosynthesis
Enzyme Complex | Reaction Catalyzed | Cofactors | Primary Product |
---|---|---|---|
Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA → Malonyl-CoA | ATP, Biotin | Malonyl-CoA |
Fatty Acid Synthase (FAS) | Recursive C2 elongation | NADPH, Acetyl-CoA, Malonyl-CoA | Palmitoyl-CoA (16:0) |
ELOVL5/6 | Condensation: Palmitoyl-CoA + Malonyl-CoA | — | β-Ketostearoyl-CoA |
KAR/HACD/ECR | Reduction/Dehydration/Reduction | NADPH | Stearoyl-CoA (18:0) |
Stearoyl-CoA Desaturase (SCD) | Stearoyl-CoA → Oleoyl-CoA | NADH, O₂, Cytochrome b5 | Oleic acid (18:1Δ9) |
The human gut microbiome contributes significantly to stearic acid metabolism through enzymatic pathways distinct from eukaryotic biosynthesis. Commensal bacteria, particularly Clostridium, Lactobacillus, and Bifidobacterium species, express fatty acid hydratases that convert dietary polyunsaturated fatty acids (PUFAs) to saturated derivatives like stearic acid [1]. Linoleic acid (18:2ω6) serves as the primary substrate for microbial stearic acid production via the enzymatic sequence:
This pathway bypasses the eukaryotic elongation machinery, enabling direct saturation of C18 precursors. The hydratase activity exhibits strict regioselectivity, producing predominantly R-hydroxy intermediates that are efficiently reduced to stearate [1]. Isotopic tracer studies using [13C]-linoleic acid confirm the microbial origin of colonic stearic acid, with >30% conversion efficiency observed in in vitro fecal fermentation models [1] [6]. The gut microbiome thus serves as a key site for stearic acid biotransformation, contributing to the host's lipid pool independently of endogenous synthesis.
Table 2: Microbial Enzymes Catalyzing Stearic Acid Formation in Gut Microbiota
Enzyme Class | Representative Enzymes | Reaction | Bacterial Genera |
---|---|---|---|
Fatty Acid Isomerases | CLA-HY | Linoleic acid → Conjugated linoleic acid (CLA) | Lactobacillus, Bifidobacterium |
Hydratases | FA-HY1, FA-HY2 | CLA + H₂O → 10-Hydroxy-12-octadecenoic acid | Clostridium, Enterococcus |
Enoyl Reductases | TER, OAR | 10-Hydroxy-12-octadecenoic acid + 2H → Stearic acid | Clostridium, Roseburia |
Stable isotope labeling provides unparalleled resolution for tracking (213C)octadecanoic acid biosynthesis, remodeling, and degradation. The predominant methodologies include:
Uniform ¹³C Labeling: Culturing organisms with [U-¹³C]glucose or [U-¹³C]acetate results in stochastic ¹³C incorporation into acetyl-CoA. Subsequent FAS activity generates stearic acid with varying degrees of labeling, detectable via mass shifts in mass spectrometry. The labeling pattern reveals de novo synthesis rates, with M+2, M+4,..., M+18 isotopologues indicating successive C2 incorporations [3] [6]. For photosynthetic organisms, ¹³CO₂ pulse-chase experiments quantify carbon partitioning into fatty acids versus carbohydrates. Arabidopsis studies demonstrate 40-60% incorporation of photosynthetic carbon into stearate within 30 minutes of labeling [2].
Position-Specific Tracers: Using [1-¹³C]acetate or [2-¹³C]acetate enables positional tracking of carbon atoms within the stearic acid backbone. Nuclear magnetic resonance (NMR) analysis of ¹³C-¹³C coupling patterns confirms the integrity of the acetate units through FAS elongation. This approach revealed that 85% of hepatic stearate is synthesized from cytosolic acetyl-CoA rather than mitochondrial precursors [3].
LC-MS/MS Analytical Platforms: Triple quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode provide sensitive detection of stearate isotopologues. Key transitions monitor m/z 283→265 (unlabeled) to m/z 301→283 (fully labeled M+18). High-resolution mass spectrometry (HRMS) resolves isotopologue fine structure, distinguishing ¹³C from isobaric compounds. When coupled with gas or liquid chromatography, these platforms achieve detection limits <1 pmol for isotopomer analysis [3] [6].
Metabolic Flux Analysis (MFA): Computational modeling of isotopic enrichment time courses quantifies absolute synthesis rates. For mammalian hepatocytes, MFA using [U-¹³C]glucose demonstrated stearic acid production at 0.8 ± 0.2 μmol/g dry weight/hour, with 35% undergoing immediate desaturation to oleate [3] [6].
Table 3: Isotopic Tracers and Detection Methods for Stearic Acid Flux Analysis
Tracer Substrate | Labeling Pattern Generated | Primary Detection Method | Key Metabolic Insights |
---|---|---|---|
[U-¹³C]Glucose | Uniform labeling in acetyl-CoA units | LC-MS/MS (MRM), GC-MS | De novo synthesis rates, total flux |
[1-¹³C]Acetate | Carboxyl carbon labeled in even positions | ¹³C-NMR, FT-ICR-MS | Carbon position conservation, acetyl-CoA origin |
[U-¹³C]Linoleic Acid | Uniformly labeled stearate after reduction | LC-HRMS | Microbial hydrogenation efficiency |
¹³CO₂ (photosynthetic) | Label incorporation from Calvin cycle | GC-MS, Isotope ratio MS | Photosynthetic carbon partitioning |
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